molecular formula C8H16ClN3 B2563961 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride CAS No. 2173992-00-0

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

Cat. No.: B2563961
CAS No.: 2173992-00-0
M. Wt: 189.68 g/mol
InChI Key: HBTQWFWIOGZYAZ-UHFFFAOYSA-N
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Description

The compound “2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds . In a recent study, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques. For instance, the InChI code for a similar compound, (1-methyl-1H-pyrazol-4-yl)acetonitrile, is 1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, a recent study reported the synthesis of pyrazole derivatives via a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For instance, (1-methyl-1H-pyrazol-4-yl)acetonitrile is a colorless to yellow liquid or semi-solid or solid or lump, with a molecular weight of 121.14, and it is stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives are synthesized through reactions involving hydroxymethyl pyrazole derivatives with primary amines, resulting in compounds with potential antitumor, antifungal, and antibacterial properties. These synthesized compounds have been characterized using techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Theoretical calculations on physical and chemical properties have also been performed, providing insights into their biological activity against breast cancer and microbes (Titi et al., 2020).

Generation of Structurally Diverse Libraries

Using ketonic Mannich bases derived from acetylthiophene, a structurally diverse library of compounds has been generated through different types of alkylation and ring closure reactions. This approach facilitates the creation of dithiocarbamates, thioethers, and various NH-azoles, highlighting the versatility of pyrazole derivatives in chemical synthesis (Roman, 2013).

Synthesis of Flexible Ligands

Flexible ligands involving pyrazolyl groups have been prepared using a superbasic medium. This includes the synthesis of bis(pyrazol-1-yl)alkanes and related ligands, showcasing the adaptability of pyrazole derivatives in forming complex structures for potential applications in coordination chemistry and material science (Potapov et al., 2007).

Applications in Polymer Modification

Poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with amine compounds, including pyrazole derivatives, to form amine-treated polymers. This modification enhances the hydrogels' swelling properties and thermal stability, indicating the role of pyrazole derivatives in improving material properties for medical applications (Aly & El-Mohdy, 2015).

Antimicrobial and Cytotoxic Activities

Pyrazole derivatives have been evaluated for their antimicrobial and cytotoxic activities, revealing that certain compounds exhibit significant antibacterial and cytotoxic properties. This suggests the potential of pyrazole derivatives in developing new therapeutic agents (Noolvi et al., 2014).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological system in which they are acting. For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a certain pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety and Hazards

Safety information for a similar compound, (1-methyl-1H-pyrazol-4-yl)acetonitrile, includes hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P310, P338, P351 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves the reaction of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in water, hydrochloric acid is added dropwise with stirring.", "The resulting mixture is stirred at room temperature for several hours.", "The precipitated dihydrochloride salt is collected by filtration and washed with water.", "The product is dried under vacuum to yield 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride as a white solid." ] }

CAS No.

2173992-00-0

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

2-methyl-1-(1-methylpyrazol-4-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-6(2)8(9)7-4-10-11(3)5-7;/h4-6,8H,9H2,1-3H3;1H

InChI Key

HBTQWFWIOGZYAZ-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CN(N=C1)C)N.Cl.Cl

Canonical SMILES

CC(C)C(C1=CN(N=C1)C)N.Cl

solubility

not available

Origin of Product

United States

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